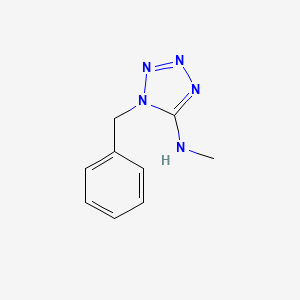

1-Benzyl-n-methyl-1h-tetrazol-5-amine

Description

1-Benzyl-N-methyl-1H-tetrazol-5-amine is a substituted tetrazole derivative featuring a benzyl group at the 1-position, a methyl group on the amine nitrogen, and a tetrazole ring system.

Properties

IUPAC Name |

1-benzyl-N-methyltetrazol-5-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5/c1-10-9-11-12-13-14(9)7-8-5-3-2-4-6-8/h2-6H,7H2,1H3,(H,10,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUEVCWKKQXXVTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NN=NN1CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10301232 | |

| Record name | 1-benzyl-n-methyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53010-00-7 | |

| Record name | NSC141928 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=141928 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-benzyl-n-methyl-1h-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10301232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Benzyl-n-methyl-1h-tetrazol-5-amine can be synthesized through several methods. One common approach involves the reaction of benzyl isothiocyanate with sodium azide in the presence of water, yielding 1-benzyl-1h-tetrazole-5-thiol . Another method involves the cycloaddition of organic nitriles with sodium azide, catalyzed by zinc salts in water . These reactions typically occur under moderate conditions and can be optimized for high yields.

Industrial Production Methods

Industrial production of this compound often employs scalable and eco-friendly methods. The use of water as a solvent, moderate reaction conditions, and non-toxic reagents are preferred to minimize environmental impact . Microwave-assisted synthesis and heterogeneous catalysis are also explored to enhance efficiency and yield .

Chemical Reactions Analysis

Types of Reactions

1-Benzyl-n-methyl-1h-tetrazol-5-amine undergoes various chemical reactions, including:

Oxidation: Reacts with strong oxidizing agents to form corresponding oxides.

Reduction: Can be reduced using reducing agents like lithium aluminum hydride.

Substitution: Undergoes nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

Oxidation: Strong oxidizers such as acidic chlorides and anhydrides.

Reduction: Lithium aluminum hydride or other hydride donors.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

Oxidation: Corresponding oxides and nitrogen oxides.

Reduction: Reduced amine derivatives.

Substitution: Substituted tetrazole derivatives.

Scientific Research Applications

1-Benzyl-n-methyl-1h-tetrazol-5-amine has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Industry: Utilized in materials science for the development of new polymers and explosives.

Mechanism of Action

The mechanism of action of 1-benzyl-n-methyl-1h-tetrazol-5-amine involves its interaction with molecular targets through its tetrazole ring. The nitrogen atoms in the ring can coordinate with metal ions, forming stable complexes. This property is exploited in medicinal chemistry, where the compound can act as a ligand, modulating the activity of enzymes and receptors .

Comparison with Similar Compounds

Key Observations :

- Halogenated derivatives (e.g., 4-chlorobenzyl) may exhibit altered electronic properties and binding affinities .

- Energetic Materials : Bis-tetrazole derivatives like Me2bta demonstrate high nitrogen content and thermal stability (decomposition >200°C), suggesting that the target compound could be modified for similar applications .

Physicochemical Properties

- Molecular Weight and Solubility: The benzyl group increases molecular weight (~223–240 g/mol) compared to non-aromatic analogs, likely reducing aqueous solubility. Halogenation (e.g., 4-chloro substitution) further modifies polarity .

- Thermal Stability : Bis-tetrazole derivatives (e.g., Me2bta) decompose above 200°C, indicating that methylated tetrazoles generally retain stability under moderate conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.